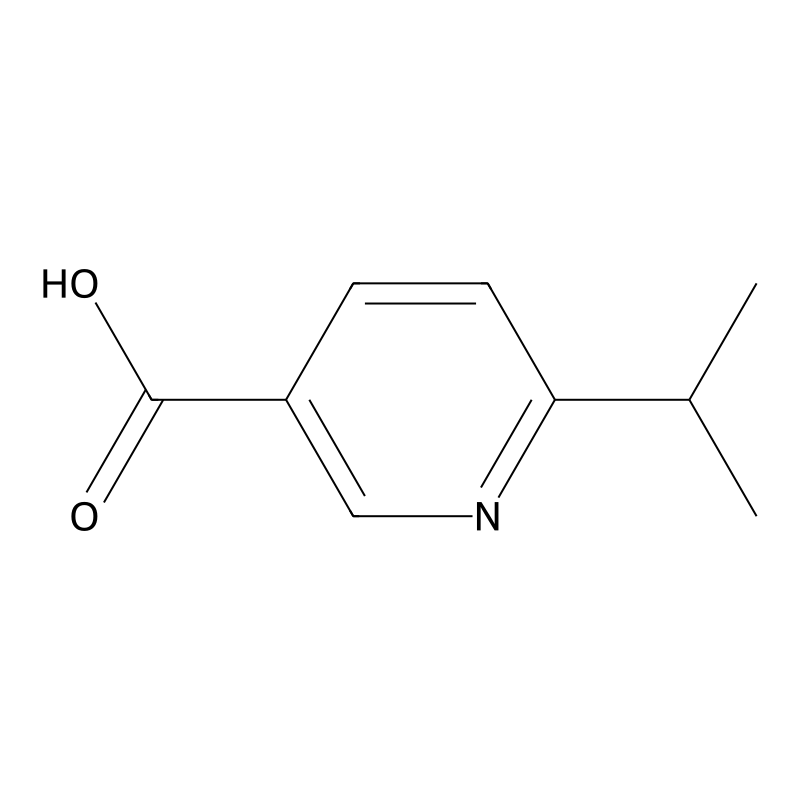

6-Isopropylnicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Isopropylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of an isopropyl group attached to the nitrogen-containing aromatic ring. Its chemical formula is C₉H₁₁NO₂, and it features a pyridine ring with a carboxylic acid functional group. This compound exhibits properties that make it of interest in various fields, including medicinal chemistry and agricultural science.

- Acid-Base Reactions: As a carboxylic acid, it can donate a proton to bases, forming salts.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.

- Reduction Reactions: The carboxylic group can be reduced to an alcohol or aldehyde under appropriate conditions.

- Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions on the pyridine ring, potentially leading to various derivatives.

6-Isopropylnicotinic acid exhibits various biological activities, including:

- Antimicrobial Properties: Studies suggest that it may possess antibacterial effects against certain pathogens.

- Neuroprotective Effects: Its structural similarity to nicotinic compounds indicates potential neuroprotective roles, possibly influencing neurotransmitter systems.

- Anti-inflammatory Activity: Preliminary research points to its ability to modulate inflammatory responses in biological systems.

Several methods exist for synthesizing 6-Isopropylnicotinic acid:

- From Nicotinic Acid: The introduction of an isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

- Via Grignard Reagents: Reacting nicotinic acid derivatives with Grignard reagents followed by hydrolysis can yield 6-Isopropylnicotinic acid.

- Catalytic Methods: Transition metal-catalyzed reactions may also facilitate the formation of this compound from simpler precursors.

6-Isopropylnicotinic acid has several applications, including:

- Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activities.

- Agricultural Chemicals: Its properties could be harnessed in the formulation of agrochemicals or pesticides.

- Research Tools: It can be used in biochemical assays and studies exploring nicotinic pathways.

Interaction studies involving 6-Isopropylnicotinic acid have highlighted its potential effects on various biological targets:

- Receptor Interactions: Research indicates that it may interact with nicotinic acetylcholine receptors, influencing synaptic transmission.

- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific enzymes related to inflammation and microbial resistance.

Similar Compounds

When comparing 6-Isopropylnicotinic acid to similar compounds, several notable derivatives emerge:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Pyridinecarboxylic acid | 0.90 | Lacks isopropyl substituent; simpler structure |

| 3-Pyridinecarboxylic acid | 0.86 | Different positional isomer; varying biological activity |

| 4-Pyridinecarboxylic acid | 0.85 | Another positional isomer; distinct pharmacological profile |

| Nicotinic acid | 0.83 | Parent compound; lacks isopropyl group |

Each of these compounds shares structural similarities but varies significantly in terms of biological activity and chemical behavior, making 6-Isopropylnicotinic acid unique within this class.